2-Methyl-5-(o-tolyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(o-tolyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 2-position and an ortho-tolyl group at the 5-position. Oxazoles are known for their significant role in medicinal chemistry due to their diverse biological activities and their presence in various natural products and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(o-tolyl)oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a popular method that uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of palladium-catalyzed direct arylation of oxazoles with aryl halides .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often employs scalable and eco-friendly catalytic systems. Magnetic nanocatalysts have been explored for their efficiency and ease of separation from reaction mixtures . These methods ensure high yields and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(o-tolyl)oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, typically resulting in the cleavage of the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation and reducing agents for ring cleavage . Palladium catalysts are often employed for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to open-chain products, while substitution reactions can yield various substituted oxazoles .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(o-tolyl)oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(o-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various biological molecules, influencing their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methyl-5-(o-tolyl)oxazole include other oxazole derivatives such as:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and ortho-tolyl groups can enhance its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H11NO |
---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-methyl-5-(2-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO/c1-8-5-3-4-6-10(8)11-7-12-9(2)13-11/h3-7H,1-2H3 |
InChI-Schlüssel |
ZZPUNPHGHPPFSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CN=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.